molecular formula C5H8N2O B150835 (1-methyl-1H-pyrazol-5-yl)methanol CAS No. 84547-61-5

(1-methyl-1H-pyrazol-5-yl)methanol

Cat. No. B150835
CAS RN: 84547-61-5
M. Wt: 112.13 g/mol
InChI Key: WQFOGLYQVFBDEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones involves a [3+2] cyclocondensation reaction starting from isatin and alky(aryl/heteroaryl) ketones, followed by classical dehydration reactions to obtain the dehydrated heterocyclic derivatives . Another example is the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, which was achieved through condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide (INH) in absolute ethanol .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data . Similarly, the crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was identified by X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can vary significantly depending on the substituents attached to the pyrazole ring. For instance, the cytotoxicity evaluation of trifluoromethyl-substituted pyrazole derivatives showed that compounds with specific aromatic groups and a methyl moiety exhibited significant cytotoxicity in human leukocytes at high concentrations . The Dimroth rearrangement is another reaction that can be used in the synthesis of pyrazole derivatives, as mentioned in the synthesis of some (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the asymmetric unit of bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate contains two independent molecules with similar C—Se—C bond angles and a methanol molecule of solvation, which contribute to the formation of a three-dimensional supramolecular architecture through hydrogen bonding and weak interactions . These structural features can affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Eco-friendly Synthesis of Heterocyclic Pyrazolic Carboxylic α-Amino Esters

Mabrouk et al. (2020) discuss the synthesis of new pyrazolyl α-amino esters derivatives, including those using primary pyrazole alcohols like (1-methyl-1H-pyrazol-5-yl)methanol. This research highlights an economical synthesis strategy offering access to new active biomolecules, characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and MS. The study demonstrates a good correlation between experimental and computational results, emphasizing the significance of this approach in medicinal and synthetic chemistry (Mabrouk et al., 2020).

Synthesis of Pyrazole-1-yl Methanone Derivatives

Cao et al. (2008) and (2010) focused on synthesizing various pyrazole-1-yl methanone derivatives, including those related to (1-methyl-1H-pyrazol-5-yl)methanol. Their work involves the characterization of these compounds using 1H NMR, 13C NMR, MS, IR spectra data, and elemental analyses, indicating the broad applicability of these derivatives in chemical research and pharmaceutical developments (Cao et al., 2008); (Cao et al., 2010).

Ultrasonics Promoted Synthesis of Pyrazole Derivatives

Trilleras et al. (2013) explored the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions. This method, involving derivatives of pyrazole alcohols like (1-methyl-1H-pyrazol-5-yl)methanol, offers advantages such as shorter reaction times and good yields, showcasing an innovative approach to synthesizing pyrazole derivatives (Trilleras et al., 2013).

Antimicrobial and Anticancer Properties

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds involving pyrazole derivatives. These compounds, including structures related to (1-methyl-1H-pyrazol-5-yl)methanol, were studied for their anticancer activity against various cancer cell lines and exhibited significant in vitro antibacterial and antifungal activities. This highlights the potential use of pyrazole derivatives in developing new pharmaceutical drugs (Katariya et al., 2021).

Corrosion Inhibition Properties

Tebbji et al. (2005) investigated the inhibition of steel corrosion by pyridine–pyrazole type organic compounds, including (5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol. This study demonstrates the efficiency of these compounds as corrosion inhibitors, providing insights into the practical applications of pyrazole derivatives in material science (Tebbji et al., 2005).

Safety And Hazards

This chemical can cause skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended when handling this chemical .

Future Directions

The future directions for the use and study of “(1-methyl-1H-pyrazol-5-yl)methanol” are not clear from the available information. It is used in laboratory chemicals , suggesting that it may have applications in research and development.

properties

IUPAC Name

(2-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-5(4-8)2-3-6-7/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFOGLYQVFBDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473356
Record name (1-methyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-pyrazol-5-yl)methanol

CAS RN

84547-61-5
Record name 1-Methyl-1H-pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-methyl-1H-pyrazol-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-5-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net
H Dai, S Ge, J Guo, S Chen, M Huang, J Yang… - European journal of …, 2018 - Elsevier
A series of bis-pyrazole derivatives were designed and synthesized, and their antitumor effects inávitro and inávivo were investigated. Several compounds displayed good …
Number of citations: 61 www.sciencedirect.com
M Seto, N Miyamoto, K Aikawa, Y Aramaki… - Bioorganic & medicinal …, 2005 - Elsevier
In order to develop orally active CCR5 antagonists, 1-propyl- or 1-isobutyl-1-benzazepine derivatives containing a sulfoxide moiety have been designed, synthesized, and evaluated for …
Number of citations: 133 www.sciencedirect.com
BA Chalyk, A Khutorianskyi, A Lysenko… - The Journal of …, 2019 - ACS Publications
A facile synthetic route toward either 3- or 5-fluoroalkyl-substituted isoxazoles or pyrazoles containing an additional functionalization site was developed and applied on a multigram …
Number of citations: 22 pubs.acs.org
SF Malysheva, VA Kuimov, LA Belovezhets… - … , Pyrazoles and Their … - papers.ssrn.com
Tertiary phosphine oxides, phosphine sulfides, and phosphine selenides containing pyridine, imidazole, and pyrazole groups have been synthesized via the reaction of elemental …
Number of citations: 0 papers.ssrn.com
CW Ang, L Tan, ML Sykes… - Journal of Medicinal …, 2020 - ACS Publications
Following the approval of delamanid and pretomanid as new drugs to treat drug-resistant tuberculosis, there is now a renewed interest in bicyclic nitroimidazole scaffolds as a source of …
Number of citations: 17 pubs.acs.org
A Franzen - 2020 - search.proquest.com
This work includes the design and synthesis of an allosteric LRRK2 inhibitor series with the intention of improving physicochemical properties, such as solubility, permeability, and PFI. …
Number of citations: 0 search.proquest.com
Z Szlavik, M Csekei, A Paczal, ZB Szabo… - Journal of Medicinal …, 2020 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 48 pubs.acs.org
PTW Cheng, RF Kaltenbach III, H Zhang… - Journal of Medicinal …, 2021 - ACS Publications
The oxycyclohexyl acid BMS-986278 (33) is a potent lysophosphatidic acid receptor 1 (LPA 1 ) antagonist, with a human LPA 1 K b of 6.9 nM. The structure–activity relationship (SAR) …
Number of citations: 18 pubs.acs.org
Z Szlavik, M Csekei, A Paczal, ZB Szabo, S Sipos… - ikk-signal.com
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 0 ikk-signal.com

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